Hinokitiol glucoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
162281-37-0 |
|---|---|
Molecular Formula |
C16H22O7 |
Molecular Weight |
326.34 g/mol |
IUPAC Name |
4-propan-2-yl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H22O7/c1-8(2)9-4-3-5-10(18)11(6-9)22-16-15(21)14(20)13(19)12(7-17)23-16/h3-6,8,12-17,19-21H,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
IBEQWTPAYJQNDR-IBEHDNSVSA-N |
SMILES |
CC(C)C1=CC=CC(=O)C(=C1)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(C)C1=CC=CC(=O)C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(C)C1=CC=CC(=O)C(=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution in Biological Systems
Isolation Sources of Hinokitiol (B123401) Glucoside
Hinokitiol glucoside, along with its aglycone hinokitiol, is characteristically found in trees belonging to the Cupressaceae family. researchgate.net These compounds are notable constituents of the heartwood and leaves of several species within this family. researchgate.netjst.go.jp The glycosylation of hinokitiol to form this compound is a key metabolic process in these plants, often related to storage and transport of the bioactive compound. researchgate.net
The primary botanical source for the isolation of hinokitiol and its related compounds is Thujopsis dolabrata (also known as Hiba arborvitae), particularly the var. hondai. researchgate.netbibliotekanauki.plplos.org Other notable species within Cupressaceae that produce these tropolone (B20159) derivatives include Chamaecyparis taiwanensis, Chamaecyparis obtusa, and Thuja plicata (Western red cedar). researchgate.netmdpi.com While hinokitiol itself is well-documented in these species, the glucosides are understood to be part of the plant's metabolic pool. researchgate.netjst.go.jp For instance, various terpenoid and flavanol glycosides have been isolated from the leaves of Thujopsis dolabrata. jst.go.jp The presence of these compounds across different genera within the Cupressaceae family points to a conserved biosynthetic pathway.
Table 1: Botanical Sources of Hinokitiol and Related Tropolones This table lists plant species from which hinokitiol, the aglycone of this compound, has been prominently isolated.
| Family | Genus | Species | Common Name | Reference |
|---|---|---|---|---|
| Cupressaceae | Thujopsis | dolabrata | Hiba Arborvitae | researchgate.net |
| Cupressaceae | Chamaecyparis | taiwanensis | Taiwan Cypress | mdpi.com |
| Cupressaceae | Chamaecyparis | obtusa | Hinoki Cypress | researchgate.net |
| Cupressaceae | Thuja | plicata | Western Red Cedar | researchgate.net |
| Cupressaceae | Cupressus | lusitanica | Mexican Cypress | researchgate.net |
| Cupressaceae | Calocedrus | formosana | Taiwan Incense-cedar | bibliotekanauki.pl |
While direct de novo synthesis of this compound by microorganisms is not extensively documented, the biotransformation of hinokitiol into its glucoside form by microbes is a known process. Microbial systems, including fungi and bacteria, can glycosylate tropolone compounds. For example, some fungi are known to produce other tropolones, and co-cultivation of different microbial species, such as Aspergillus and Streptomyces, can induce the production of novel secondary metabolites. frontiersin.org
Specifically, research has demonstrated that plant cell cultures, which can be seen as a proxy for microbial-like fermentation systems, are capable of producing and accumulating β-thujaplicin (hinokitiol) glycosides. bibliotekanauki.pljst.go.jp Studies involving the biotransformation of hinokitiol have shown that microorganisms like Aspergillus and Streptomyces species can modify the compound, suggesting their potential role in glucosylation. frontiersin.org The interaction between soil bacteria and fungi often involves the production of various secondary metabolites, and these interactions can lead to the transformation of existing compounds. frontiersin.orgasm.org
This compound, being a water-soluble storage form of the more volatile hinokitiol, is likely present in various tissues of the source plants, including leaves and roots, not just the heartwood. jst.go.jpresearchgate.net As a secondary metabolite involved in defense, it can be exuded into the surrounding soil environment. e3s-conferences.org The degradation of plant matter from Cupressaceae trees would release these compounds into the soil, where they can interact with soil microbes. asm.org The presence of tropolones produced by bacteria like Burkholderia plantarii in the soil demonstrates that this class of compounds exists in the wider environment, where they can act as phytotoxins. bibliotekanauki.pl
Microbial Production and Biotransformation
Ecological and Physiological Roles of this compound in Source Organisms
The production of hinokitiol and its glucosides in plants is not a primary metabolic function but serves crucial ecological roles. mdpi.come3s-conferences.org These secondary metabolites are key components of the plant's defense and interaction strategies. e3s-conferences.orgcreative-proteomics.com
Hinokitiol is a terpenoid, a large class of secondary metabolites known for their defensive functions in plants. mdpi.come3s-conferences.org The primary role of hinokitiol and its derivatives is to protect the plant from a wide array of pathogens and pests. researchgate.net Hinokitiol exhibits potent antifungal and antibacterial activity against a broad spectrum of microorganisms, including many plant pathogens. researchgate.netbibliotekanauki.plplos.org For example, it is effective against fungi like Botrytis cinerea and various wood-rot fungi. mdpi.comppjonline.org
The glucosylation of hinokitiol to this compound is a critical step in its metabolic pathway within the plant. researchgate.net This process converts the more reactive and potentially autotoxic hinokitiol into a stable, water-soluble form. researchgate.net This allows the plant to safely store large quantities of the defensive compound in its vacuoles, ready to be deployed upon tissue damage or pathogen attack. When the plant's cells are damaged, enzymes can cleave the glucose molecule, releasing the active hinokitiol where it is needed. e3s-conferences.org This system is a common plant defense strategy, also seen with other compounds like flavonoid glycosides and glucosinolates. agriculturejournals.czukzn.ac.za Furthermore, the production of these compounds can be stimulated by stressors such as the presence of yeast elicitors, hydrogen peroxide, and methyl jasmonate, underscoring their role in the plant's induced defense response. researchgate.net
The release of secondary metabolites like hinokitiol into the environment allows plants to influence their surroundings, a phenomenon known as allelopathy. asm.orgagriculturejournals.cz Tropolone compounds, including hinokitiol, have been shown to possess strong inhibitory activity on the growth of other plants. researchgate.net This allelopathic effect can reduce competition for resources like water, sunlight, and nutrients by suppressing the germination and growth of nearby plants. agriculturejournals.cz
The antimicrobial properties of hinokitiol also play a role in shaping the microbial community in the rhizosphere (the soil region around the plant's roots). researchgate.netasm.org By inhibiting certain bacteria and fungi while potentially favoring others, the plant can cultivate a soil microbiome that is beneficial to its own health and growth. asm.org These inter-organismal interactions are complex and highlight the crucial role of secondary metabolites like this compound in the ecological strategy of the producing organism. researchgate.nete3s-conferences.org
Isolation, Extraction, and Purification Methodologies for Research
Advanced Chromatographic Techniques for Hinokitiol (B123401) Glucoside Isolation
The isolation of hinokitiol glucosides, particularly after their production via biotransformation, relies heavily on advanced chromatographic methods. A key study in this area involved the glycosylation of β-thujaplicin (hinokitiol) by cultured cells of Nicotiana tabacum, which produced two primary glucosides: 4-isopropyltropolone 2-O-β-D-glucoside and 6-isopropyltropolone 2-O-β-D-glucoside, along with their corresponding gentiobiosides. scispace.com
The general procedure for isolation from the cell cultures involves extraction followed by column chromatography. After the biotransformation process, the products are extracted from the cells. scispace.com This extract, containing a mixture of the newly formed glycosides and other cellular components, is then subjected to purification.
Column Chromatography: This is a fundamental and widely used technique for the separation of glycosides from crude extracts. In the context of purifying hinokitiol glucosides produced by Nicotiana tabacum, the specific details of the column chromatography are not exhaustively described in the available literature, but the process generally follows established principles for natural product isolation. scispace.com A similar process for the purification of another glucoside, maltol (B134687) glucoside, involved the use of silica (B1680970) gel as the stationary phase with a mobile phase of ethyl acetate (B1210297) and methanol (B129727) in a 2:1 ratio. google.com This highlights a common approach where a polar stationary phase is used with a moderately polar to polar mobile phase to effectively separate glycosides based on their polarity.
The following table outlines the yields of different hinokitiol glycosides obtained through biotransformation and subsequent isolation, demonstrating the effectiveness of the described methods.
| Hinokitiol Glucoside Species | Yield from Freely Suspended Cells | Yield from Immobilized Cells | Yield from Immobilized Cells (Iron-Free Medium) |
| 4-isopropyltropolone 2-O-β-D-glucoside | 6% | 11% | 14% |
| 6-isopropyltropolone 2-O-β-D-glucoside | 12% | 20% | 33% |
| 4-isopropyltropolone 2-O-β-D-gentiobioside | 2% | 6% | 7% |
| 6-isopropyltropolone 2-O-β-D-gentiobioside | 5% | 10% | 13% |
This table is based on data from the biotransformation of β-thujaplicin by Nicotiana tabacum cells. scispace.com
Spectroscopic and Spectrometric Approaches in this compound Purification Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural determination of organic molecules, including glycosides. Both ¹H NMR and ¹³C NMR are used to identify the aglycone (hinokitiol) and the sugar moieties, as well as to determine the point of glycosidic linkage and the stereochemistry of the sugar. For instance, in the characterization of flavonoid glycosides, which share structural similarities with hinokitiol glucosides in terms of having a glycosidic bond, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate protons with their directly attached carbons, aiding in unambiguous assignments. diva-portal.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the protons in both the hinokitiol and glucose units, while ¹³C NMR reveals the carbon skeleton of the entire molecule. diva-portal.orgnih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the this compound and to gain insights into its structure through fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they combine the separation capabilities of HPLC with the detection and identification power of MS. ekb.egmdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. frontiersin.org
The following table summarizes the key spectroscopic and spectrometric data used for the validation of glycoside structures.
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Number of protons, their chemical environment, and coupling between adjacent protons. | Confirms the presence of both the hinokitiol and glucose moieties and their relative positions. |
| ¹³C NMR | Number and types of carbon atoms in the molecule. | Provides a map of the carbon skeleton, confirming the structure of the aglycone and the sugar. |
| 2D NMR (e.g., HSQC, HMBC) | Correlation between protons and carbons. | Determines the specific location of the glycosidic bond between hinokitiol and glucose. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural clues based on how the molecule breaks apart. |
| High-Resolution MS (HRMS) | Precise molecular mass. | Allows for the unambiguous determination of the elemental composition. |
Emerging Techniques for this compound Research-Scale Isolation
While traditional column chromatography remains a staple for the isolation of hinokitiol glucosides, several emerging and advanced techniques offer improved resolution, speed, and efficiency, particularly for research-scale purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that utilizes high pressure to force the solvent through a column packed with a stationary phase. sigmaaldrich.comresearchgate.netscirp.orgscirp.org For the separation of glycosides, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This technique offers excellent separation of closely related compounds, such as different isomers of hinokitiol glucosides. nih.gov The use of HPLC can be scaled up from analytical to semi-preparative levels to isolate milligram quantities of pure compounds for further research.
Counter-Current Chromatography (CCC): CCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues like irreversible adsorption of the sample onto the stationary phase. google.com High-Speed Counter-Current Chromatography (HSCCC) is a variant that uses a strong centrifugal force to hold the stationary liquid phase in place while the mobile phase is pumped through it. google.com This technique is particularly gentle and well-suited for the separation of natural products like glycosides, as it minimizes the risk of sample degradation. scispace.com
Enzymatic Synthesis and Biotransformation: An emerging approach for obtaining hinokitiol glucosides is through enzymatic synthesis or biotransformation, as demonstrated by the use of Nicotiana tabacum cell cultures. scispace.com This method can offer high specificity in the production of certain glycosides. Furthermore, the use of immobilized enzymes or cells can simplify the purification process, as the biocatalyst can be easily separated from the reaction mixture, leading to a cleaner starting material for subsequent chromatographic steps. scispace.com A multi-enzymatic system using UDP-glucosyltransferase from Eucalyptus perriniana coupled with UDP-glucose fermentation by baker's yeast has also been shown to effectively glucosylate β-thujaplicin. tandfonline.com
Biosynthetic Pathways and Metabolic Precursors of Hinokitiol Glucoside
Elucidation of Enzymatic Steps in Hinokitiol (B123401) Glucoside Biosynthesis
The final step in the biosynthesis of hinokitiol glucoside is glycosylation, an enzymatic reaction where a glucose molecule is attached to the hinokitiol aglycone. This biotransformation is primarily catalyzed by enzymes known as glucosyltransferases (GTs). semanticscholar.orgmdpi.com These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, such as Uridine (B1682114) Diphosphate (B83284) Glucose (UDP-G), to the hinokitiol molecule. semanticscholar.orgnih.govpreprints.org
Enzymatic glycosylation is considered an attractive method for producing glucosides due to its high regioselectivity and stereoselectivity under mild reaction conditions, avoiding the complex protection and deprotection steps required in chemical synthesis. mdpi.comd-nb.info
Specific examples of this enzymatic step have been demonstrated in laboratory settings:
Multi-enzymatic System: A system using a membrane-associated UDP-glucosyltransferase from cultured Eucalyptus perriniana cells has been used to convert β-thujaplicin into its corresponding β-D-monoglucoside. nih.govjst.go.jp In this system, baker's yeast was coupled to produce the necessary UDP-glucose sugar donor from glucose and 5'-UMP. nih.gov
Plant Cell Biotransformation: Cultured cells of Nicotiana tabacum (tobacco) have been shown to effectively glycosylate exogenously supplied β-thujaplicin. akjournals.comscispace.com This process yields two primary glucosides, 4-isopropyltropolone 2-O-β-D-glucoside and 6-isopropyltropolone 2-O-β-D-glucoside, as well as corresponding gentiobiosides. d-nb.infoakjournals.comscispace.com
Identification of Precursor Molecules for this compound Formation
The direct precursors for the final enzymatic formation of this compound are:
Hinokitiol (β-thujaplicin): The acceptor molecule to which the glucose unit is attached. nih.govakjournals.com
An Activated Glucose Donor: Uridine Diphosphate Glucose (UDP-G) is the key sugar donor molecule utilized by glucosyltransferases for this reaction. semanticscholar.orgnih.gov
The biosynthesis of the hinokitiol molecule itself follows the mevalonate (B85504) pathway, a common route for the production of terpenes and terpenoids in plants. nih.govwikipedia.org Tracer experiments in Cupressus lusitanica cell cultures have confirmed that hinokitiol is synthesized de novo via this pathway. Key precursors in the formation of the hinokitiol backbone include:
Acetate (B1210297) and Mevalonate: These molecules are early precursors in the mevalonate pathway.
Geranyl pyrophosphate (GPP): The incorporation of acetate into mevalonate and subsequently into GPP has been demonstrated, identifying GPP as an intermediate in hinokitiol synthesis.
The production of hinokitiol was significantly suppressed by compactin, an inhibitor of a key enzyme (3-hydroxy-3-methylglutaryl CoA reductase) in the mevalonate pathway, further confirming the involvement of these precursors.
Genetic and Molecular Regulation of this compound Biosynthesis
While the specific genetic regulation of the final glycosylation step to form this compound is not extensively detailed, the biosynthesis of its precursor, hinokitiol, is known to be tightly regulated. The availability of hinokitiol is a critical control point for the ultimate production of its glucosides.
In cell cultures of Cupressus lusitanica, the production of hinokitiol is inducible and regulated by various factors:
Elicitors: The synthesis of hinokitiol can be stimulated by treating cell cultures with elicitors such as yeast extract, hydrogen peroxide (H2O2), and methyl jasmonate. researchgate.netactahort.org
Hormonal Signaling: The ethylene (B1197577) and jasmonate plant hormone signaling pathways interact to mediate the production of β-thujaplicin. researchgate.netactahort.org Elicitors stimulate the biosynthesis of both jasmonate and ethylene, which precedes the accumulation of hinokitiol. researchgate.net
Oxidative Stress: The role of oxidative stress in inducing hinokitiol production has also been noted in suspension cultures of Cupressus lusitanica. researchgate.netactahort.org
These findings indicate that hinokitiol functions as a phytoalexin, a defensive compound whose synthesis is rapidly induced at the transcriptional level in response to stress signals like fungal attack or oxidative stress. researchgate.net This regulation ensures that the precursor for this compound is produced when needed by the plant.
Biotechnological Approaches for Enhanced this compound Production
Several biotechnological strategies have been developed to improve the yield of hinokitiol glucosides, primarily by optimizing the biotransformation of hinokitiol.
One highly effective approach involves the use of immobilized plant cells. In a notable study, cultured cells of Nicotiana tabacum were immobilized in a sodium alginate gel for the glycosylation of β-thujaplicin. akjournals.comscispace.com This technique significantly increased the production yield compared to suspension cultures. akjournals.comscispace.com
Further optimization of this system revealed that the removal of iron ions from the culture medium led to a marked increase in the yield of glucoside products. d-nb.infoakjournals.comscispace.com This is attributed to hinokitiol's nature as a potent iron-chelating agent; removing iron from the medium makes more hinokitiol available to the glycosylating enzymes. d-nb.infoakjournals.com
The table below details the enhanced production of hinokitiol glycosides by immobilized N. tabacum cells and the effect of iron removal.
| Compound | Yield with Free Cells (%) | Yield with Immobilized Cells (%) | Yield with Immobilized Cells (Iron-Free Medium) (%) |
|---|---|---|---|
| 4-isopropyltropolone 2-O-β-D-glucoside | 6 | 11 | 14 |
| 6-isopropyltropolone 2-O-β-D-glucoside | 12 | 20 | 33 |
| 4-isopropyltropolone 2-O-β-D-gentiobioside | 2 | 6 | 7 |
| 6-isopropyltropolone 2-O-β-D-gentiobioside | 5 | 10 | 13 |
Data sourced from studies on the glycosylation of β-thujaplicin by Nicotiana tabacum cells. d-nb.infoakjournals.comscispace.com
Another biotechnological method involves creating a multi-enzymatic system that couples a UDP-glucosyltransferase from Eucalyptus perriniana with UDP-glucose fermentation by baker's yeast to achieve a conversion rate of around 24-26%. nih.gov Yield in this system could be further increased by adding inhibitors of β-glucosidase, such as DL-1,2-anhydro-myo-inositol, which prevents the breakdown of the newly formed glucoside products. nih.gov
Synthetic Strategies and Chemoenzymatic Routes to Hinokitiol Glucoside
Total Synthesis Approaches for Hinokitiol (B123401) Glucoside
The total chemical synthesis of tropolone (B20159) glycosides, including derivatives structurally related to hinokitiol glucoside, has been successfully achieved, offering a controlled approach to these complex molecules. A prominent method employed is the Koenigs-Knorr reaction, a classical yet effective strategy for glycoside synthesis. tandfonline.com
In a typical Koenigs-Knorr approach to a tropolone glucoside, the tropolone (or a substituted tropolone like hinokitiol) is reacted with a protected glycosyl halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a promoter like silver carbonate. tandfonline.com The reaction is generally conducted in an inert solvent like dry benzene (B151609) at elevated temperatures. This process leads to the formation of the O-glycosidic bond, connecting the sugar moiety to the tropolone ring. The acetyl protecting groups on the sugar can then be removed in a subsequent deprotection step to yield the final glucoside.
For instance, the synthesis of 2'-troponyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was achieved in a 91% yield by reacting tropolone with the acetylated glucopyranosyl bromide in the presence of silver carbonate in boiling benzene for 6 hours. tandfonline.com This method has also been applied to substituted tropolones, demonstrating its versatility. tandfonline.com
More complex total syntheses of other tropolone-containing natural product glycosides have also been reported. These often involve multi-step sequences to first construct the complex aglycone before performing the glycosylation step. uq.edu.auacs.orgresearchgate.netresearchgate.net For example, a palladium-catalyzed cross-coupling reaction has been utilized for the glycosylation of bromotropones, showcasing a modern alternative to the classical Koenigs-Knorr method. acs.org
Semisynthetic Modifications and Transformations of this compound
While the synthesis of this compound from hinokitiol is well-documented, the further semisynthetic modification of the this compound molecule itself is not a widely reported area in scientific literature. Research has more commonly focused on the synthesis of various hinokitiol derivatives first, which are then subjected to glycosylation, or on the modification of other molecules with hinokitiol. researchgate.netresearchgate.net The primary goal of creating the glucoside is often to improve the water solubility and bioavailability of hinokitiol, and further modifications of the glucoside are less common. d-nb.info Natural products often serve as templates for semisynthetic modifications to create novel compounds with enhanced properties. nih.gov
Enzymatic and Chemoenzymatic Syntheses of this compound
Enzymatic and chemoenzymatic methods present an attractive, environmentally friendly alternative to total chemical synthesis for producing this compound. These methods often proceed with high regioselectivity and stereoselectivity under mild reaction conditions.
A notable approach involves the use of cultured plant cells. For example, immobilized cells of Nicotiana tabacum have been shown to effectively glycosylate β-thujaplicin (hinokitiol). d-nb.info When fed with hinokitiol, these cells produce a mixture of glucosides, including 4-isopropyltropolone 2-O-β-D-glucoside and 6-isopropyltropolone 2-O-β-D-glucoside, as well as their corresponding gentiobiosides. d-nb.info The yields of these glycosides can be significantly improved by optimizing the culture conditions, such as removing iron ions from the medium, which can chelate with the tropolone. d-nb.info Under optimized conditions, the yield of 6-isopropyltropolone 2-O-β-D-glucoside reached 33%. d-nb.info
Another chemoenzymatic strategy employs isolated enzymes. Multi-enzymatic systems have been developed that couple the enzymatic glucosylation of hinokitiol with the in-situ generation of the sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). One such system uses a UDP-glucosyltransferase from Eucalyptus perriniana cells as the catalyst and baker's yeast for UDP-glucose fermentation from more affordable starting materials like glucose and 5'-UMP. This system successfully converted β-thujaplicin to its corresponding β-D-monoglucoside with a conversion rate of around 24-26%.
The following table summarizes the findings from the enzymatic synthesis using immobilized Nicotiana tabacum cells. d-nb.info
| Glycoside Product | Yield in Normal Medium | Yield in Iron-Free Medium |
| 4-isopropyltropolone 2-O-β-D-glucoside | 11% | 14% |
| 6-isopropyltropolone 2-O-β-D-glucoside | 20% | 33% |
| 4-isopropyltropolone 2-O-β-D-gentiobioside | 6% | 7% |
| 6-isopropyltropolone 2-O-β-D-gentiobioside | 10% | 13% |
Stereochemical Control in this compound Synthesis
Achieving precise stereochemical control at the anomeric center is a critical challenge in the synthesis of any glycoside. In the case of this compound, the desired product is typically the β-anomer, as this is the form often produced in biological systems.
In chemical synthesis, the Koenigs-Knorr reaction and its variants are known to favor the formation of the β-glycoside due to the "neighboring group participation" effect of the acetyl protecting group at the C-2 position of the glucose donor. tandfonline.com The acetyl group can form a temporary cyclic intermediate that blocks the α-face of the anomeric carbon, directing the incoming nucleophile (the tropolone oxygen) to attack from the β-face. The observed coupling constant for the anomeric proton in the ¹H-NMR spectrum of the synthesized tropolone glucoside (J = 7.2 Hz) confirms the β-configuration. tandfonline.com
In enzymatic syntheses, the stereochemical outcome is dictated by the high specificity of the enzymes used. Glycosyltransferases are classified as either "inverting" or "retaining" enzymes based on the stereochemistry of the product compared to the sugar donor. The UDP-glucosyltransferase from Eucalyptus perriniana, for example, is an inverting enzyme that produces the β-D-monoglucoside from an α-linked UDP-glucose donor. Similarly, the glycosylation by plant cells like Nicotiana tabacum also yields the β-glucosides, indicating the involvement of specific inverting glycosyltransferases. d-nb.info
Metabolic Transformations and Degradation Pathways of Hinokitiol Glucoside in Non Human Biological Systems
Microbial Metabolism and Biotransformation of Hinokitiol (B123401) Glucoside
While hinokitiol itself is well-known for its broad-spectrum antimicrobial properties against various bacteria and fungi, specific research on the microbial metabolism of its glycosylated form, hinokitiol glucoside, is limited. acs.orgnih.govnih.gov However, the biotransformation of natural product glycosides by microorganisms, particularly gut microbiota, is a widely studied field that provides a strong model for the likely metabolic pathways. nih.gov
The primary metabolic action of microbes on glycosides is typically hydrolysis, catalyzed by enzymes such as β-glucosidases and β-glucuronidases. nih.gov These enzymes cleave the glycosidic bond, releasing the aglycone (in this case, hinokitiol) and the sugar moiety (glucose). Gut microbes like Escherichia coli, Bacteroides spp., and Eubacterium spp. are known to produce a range of glycosidases that participate in the transformation of exogenous compounds, including flavonoids and other polyphenols. nih.gov For instance, certain Bacteroides species can hydrolyze rutin (B1680289) to quercetin (B1663063) 3-O-glucoside, and Eubacterium species can hydrolyze glycyrrhizin (B1671929) to 18β-glycyrrhetinic acid. nih.gov This enzymatic deglycosylation is often a critical step for the absorption and subsequent bioactivity of the parent compound. nih.gov
Although the complete biodegradation pathway for hinokitiol in microbes remains largely unclear, it is plausible that the initial step in the metabolism of this compound is its hydrolysis back to hinokitiol. mdpi.com The released hinokitiol may then interfere with essential microbial processes, such as respiratory chain function and metabolic pathways, which contributes to its antimicrobial effect. nih.govnih.gov
Table 1: Examples of Microbial Genera with Known Glycoside-Metabolizing Activity
| Microbial Genus | Enzyme Type | Example Substrate | Reference |
|---|---|---|---|
| Escherichia | β-Glucuronidase | Baicalin | nih.gov |
| Bacteroides | α-L-Rhamnosidase | Rutin, Quercitrin | nih.gov |
| Eubacterium | β-Glucosidase | Glycyrrhizin | nih.gov |
| Lactobacillus | Feruloyl Esterase | Chlorogenic Acid | nih.gov |
| Dorea | C-glycoside-deglycosylating enzymes | Puerarin (an isoflavone (B191592) C-glycoside) | jmb.or.kr |
Plant Metabolic Fate of this compound
In plants, the glycosylation of secondary metabolites like hinokitiol is a common strategy for detoxification, regulation of bioactivity, and facilitation of storage and transport. frontiersin.orgd-nb.info Cultured plant cells from Nicotiana tabacum (tobacco) have demonstrated the ability to glycosylate exogenously supplied β-thujaplicin (hinokitiol). nih.govakjournals.com This biotransformation results in the production of two main glucosides as well as two gentiobiosides (a disaccharide of glucose). nih.govakjournals.com
The specific products identified after a 48-hour incubation of hinokitiol with immobilized N. tabacum cells include:
4-isopropyltropolone 2-O-β-D-glucoside
6-isopropyltropolone 2-O-β-D-glucoside
4-isopropyltropolone 2-O-β-D-gentiobioside
6-isopropyltropolone 2-O-β-D-gentiobioside
The yields of these glycosides were significantly improved when the cells were immobilized and cultured in a medium without iron ions. nih.govakjournals.com This indicates that glycosylation is an active and efficient metabolic pathway for hinokitiol in these plant cells.
The metabolic fate of these newly formed glucosides within the plant system follows general principles established for other phytohormone and secondary metabolite glycosides, such as cytokinin N-glucosides. frontiersin.orgnih.govnih.gov Glycosylation often renders the compound biologically inactive and facilitates its sequestration into the vacuole for stable storage. frontiersin.org This process prevents potential toxicity from high concentrations of the active aglycone. However, this state is not necessarily permanent. These stored glucosides can be hydrolyzed back to their active form by endogenous plant enzymes when needed, for example, as a defense mechanism against pathogens or herbivores. frontiersin.org Glycosylation can also act as a signal for transporting the compound between different cellular compartments. frontiersin.org In some plants, an increase in certain glycosides is observed under stress, suggesting their role in defense responses. mdpi.com
Table 2: Biotransformation Products of Hinokitiol in Immobilized Nicotiana tabacum Cell Culture (Iron-Free Medium)
| Product | Yield (%) | Reference |
|---|---|---|
| 6-isopropyltropolone 2-O-β-D-glucoside | 33% | akjournals.com |
| 4-isopropyltropolone 2-O-β-D-glucoside | 14% | akjournals.com |
| 6-isopropyltropolone 2-O-β-D-gentiobioside | 13% | akjournals.com |
| 4-isopropyltropolone 2-O-β-D-gentiobioside | 7% | akjournals.com |
Enzyme Systems Involved in this compound Biotransformation
The metabolic conversion of this compound is mediated by specific enzyme systems, primarily glycosyltransferases and glycosidases.
Glucosyltransferases (GTs): These enzymes are responsible for the synthesis of this compound by catalyzing the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to the hinokitiol molecule. The studies with Nicotiana tabacum cells clearly demonstrate the activity of endogenous glucosyltransferases in producing hinokitiol glucosides and gentiobiosides. d-nb.infonih.govakjournals.com In plants, GTs are a large and diverse family of enzymes; for example, specific glucosyltransferases like UGT76C1 and UGT76C2 have been identified for their role in the N-glucosylation of cytokinins in Arabidopsis. frontiersin.org Similar specific enzymes are presumed to act on hinokitiol.
β-Glucosidases: These enzymes catalyze the reverse reaction: the hydrolysis of the glycosidic bond to release hinokitiol and glucose. In plants, β-glucosidases are crucial for activating stored chemical defense compounds. frontiersin.org For example, the enzyme linamarase hydrolyzes cyanogenic glycosides to release toxic hydrogen cyanide upon tissue damage. researchgate.net It is highly probable that a similar β-glucosidase system exists in plants to release active hinokitiol from its glucoside form. In microbes, β-glucosidases are common and play a key role in the digestion of plant-based material and the metabolism of natural product glycosides. nih.gov
Other Enzyme Systems: Some gut bacteria utilize different enzyme families for glycoside metabolism. For instance, the Gfo/Idh/MocA family of oxidoreductases can catalyze the regiospecific oxidation of C- and O-glycosides, which can lead to the subsequent cleavage of the glycosidic bond. frontiersin.org
Table 3: Key Enzyme Systems in this compound Metabolism
| Enzyme Class | Function | Biological System | Reference |
|---|---|---|---|
| Glucosyltransferases (GTs) | Glycosylation (Hinokitiol → this compound) | Plants | nih.govakjournals.comfrontiersin.org |
| β-Glucosidases | Hydrolysis (this compound → Hinokitiol + Glucose) | Plants, Microbes | nih.govfrontiersin.orgresearchgate.net |
| Oxidoreductases (Gfo/Idh/MocA family) | Oxidation of glycosides, potentially leading to cleavage | Bacteria | frontiersin.org |
Catabolic Pathways and Degradation Products of this compound
The primary and most well-understood catabolic event for this compound in a biological context is its hydrolysis into the aglycone and sugar components.
Initial Degradation Step: The catabolism is initiated by the enzymatic cleavage of the β-glycosidic bond, a reaction catalyzed by β-glucosidases.
This compound + H₂O → Hinokitiol (β-Thujaplicin) + Glucose
The immediate degradation products are therefore hinokitiol and glucose. The released glucose enters the primary metabolic pathways of the organism (e.g., glycolysis). The fate of the released hinokitiol is more complex. In plants, it may exert a defensive function, while in microbes, it acts as an antimicrobial agent.
The complete catabolic pathway for the hinokitiol molecule itself is not well-defined in the scientific literature. mdpi.com While it is a natural product, its tropolone (B20159) ring structure is relatively stable. Non-metabolic degradation of hinokitiol can occur through photochemical reactions, where near-UV irradiation can cause its decomposition. researchgate.net However, the specific enzymatic steps that lead to the complete breakdown of the hinokitiol ring system within non-human biological systems have not been fully elucidated.
Table 4: Primary Catabolic Reaction of this compound
| Substrate | Primary Products | Enzyme |
|---|---|---|
| This compound | Hinokitiol (β-Thujaplicin), Glucose | β-Glucosidase |
Molecular and Cellular Mechanisms of Action of Hinokitiol Glucoside
Investigations into Receptor Binding and Ligand-Target Interactions
In silico molecular docking studies have been employed to predict the binding affinities and interaction mechanisms of hinokitiol (B123401) with various protein targets. These computational models are crucial for elucidating potential mechanisms of action at a molecular level.
One study investigated the interaction of hinokitiol with Glycogen Synthase Kinase 3β (GSK3β), a key enzyme in numerous signaling pathways implicated in cancer. The docking analysis revealed that hinokitiol effectively binds to GSK3β, showing a binding energy of -5.69 kcal/mol. nih.gov This interaction suggests a potential mechanism for the observed pro-apoptotic effects of the compound. nih.gov
Further computational research explored hinokitiol's potential to target Proto-oncogene tyrosine-protein kinase (ABL1) and Mitogen-activated protein kinase (MAPK). researchgate.net Molecular docking simulations were performed to compare the binding of hinokitiol to these kinases against standard drugs. The results indicated favorable interactions between hinokitiol and the receptor molecules, suggesting it may target these key proteins in cellular signaling cascades. researchgate.net
Modulation of Cellular Signaling Pathways by Hinokitiol
Hinokitiol demonstrates significant influence over key cellular signaling pathways that regulate cell proliferation, inflammation, metastasis, and survival. Its effects are most notably documented on kinase cascades and the activation of transcription factors.
Hinokitiol consistently demonstrates the ability to modulate the phosphorylation status of critical kinases in the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt, also known as PKB) signaling pathways. These pathways are central to cell signal transduction, and their dysregulation is a hallmark of many diseases.
Research shows that hinokitiol can suppress the phosphorylation of Akt and Extracellular signal-regulated kinase (ERK), a member of the MAPK family. medsci.orgnih.gov This inhibition of phosphorylation leads to the downregulation of heparanase, an enzyme involved in extracellular matrix degradation and tumor metastasis. medsci.org In various cancer cell lines, including melanoma and breast cancer, hinokitiol's anti-metastatic effects are directly linked to its ability to reduce the phosphorylation of both Akt and ERK. medsci.orgmdpi.com
Furthermore, hinokitiol has been found to significantly decrease the phosphorylation of Akt, mammalian target of rapamycin (B549165) (mTOR), and p70 ribosomal s6 kinase (p70s6K) in melanoma and colorectal tumor cells. jcancer.orgnih.gov This cascade is crucial for cell growth and proliferation, and its inhibition by hinokitiol is associated with a reduction in P-glycoprotein (P-gp), a protein that confers multidrug resistance in cancer cells. jcancer.org In studies on melanogenesis, hinokitiol was also shown to reduce the phosphorylation of Akt and mTOR, leading to an inhibition of melanin (B1238610) synthesis. nih.gov
The table below summarizes key findings on hinokitiol's impact on kinase phosphorylation.
| Cell Line | Stimulus | Target Pathway | Observed Effect of Hinokitiol | Reference |
| B16F10 (Mouse Melanoma) | - | Akt/ERK | Reduced phosphorylation of Akt and ERK, leading to decreased heparanase expression. | medsci.org |
| 4T1 (Mouse Breast Cancer) | - | Akt/ERK | Reduced phosphorylation of Akt and ERK, inhibiting heparanase expression. | medsci.org |
| RAW264.7 (Macrophage-like) | LPS | PDK1/Akt/ERK | Down-regulated the phosphorylation of PDK1, Akt/PKB, and ERK. | nih.gov |
| B16F10, CT26 (Colorectal) | - | Akt/mTOR/p70s6K | Significantly reduced phosphorylation of AKT, mTOR, and p70s6K. | jcancer.org |
| B16F10 (Mouse Melanoma) | - | Akt/mTOR | Reduced phosphorylation of P-AKT and P-mTOR, inhibiting melanogenesis. | nih.gov |
Hinokitiol exerts significant control over gene expression by modulating the activity of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Microphthalmia-Associated Transcription Factor (MITF).
The anti-inflammatory effects of hinokitiol are largely attributed to its inhibition of the NF-κB pathway. mdpi.comresearchgate.net In various cell types, hinokitiol has been shown to prevent the activation of NF-κB. nih.govresearchgate.net Mechanistically, it achieves this by inhibiting the degradation of IκBα (inhibitor of kappa B alpha) and subsequently preventing the translocation of the NF-κB p65 subunit into the nucleus. mdpi.comnih.gov This suppression of NF-κB activation leads to a significant decrease in the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). mdpi.comresearchgate.netnih.gov
In the context of pigmentation, hinokitiol acts as a potent inhibitor of melanogenesis by targeting MITF. nih.govthegoodscentscompany.com MITF is the master transcriptional regulator of several crucial melanogenic enzymes, including tyrosinase. researchgate.netnih.gov Studies have shown that hinokitiol treatment decreases the protein and mRNA levels of MITF, which in turn suppresses the expression of tyrosinase, leading to reduced melanin synthesis in melanoma cells. nih.gov This effect is linked to the modulation of the AKT/mTOR signaling pathway, which lies upstream of MITF. nih.gov
The table below outlines key findings regarding hinokitiol's effect on transcription factors.
| Cell Line/Model | Target Factor | Observed Effect of Hinokitiol | Consequence | Reference |
| Human Corneal Epithelial Cells | NF-κB | Reduced nuclear translocation of p65 subunit. | Decreased mRNA levels of IL-8, IL-6, IL-1β. | mdpi.com |
| Mouse Model (Hemorrhagic Shock) | NF-κB | Reduced phosphorylation of p65 and degradation of IκBα in liver tissue. | Attenuated hepatic injury and inflammation. | mdpi.comnih.gov |
| RAW264.7 (Macrophage-like) | NF-κB | Resulted in a loss of NF-κB activation. | Suppressed TNF-α production. | nih.gov |
| B16F10 (Mouse Melanoma) | MITF | Inhibited the expression of MITF. | Decreased melanin content and tyrosinase expression. | nih.gov |
Impact on Kinase Cascades and Phosphorylation Events (e.g., MAPKs, Akt)
Interaction of Hinokitiol with Biological Macromolecules
Hinokitiol's biological activities also stem from its direct interactions with essential macromolecules like proteins and nucleic acids.
Hinokitiol is a well-documented inhibitor of several enzymes, a key mechanism of its action. Its most studied interaction is with tyrosinase, a copper-containing enzyme essential for melanin production. bibliotekanauki.pl Hinokitiol potently inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase through a reversible, mixed-type inhibition mechanism. nih.gov This inhibitory action is a primary contributor to its depigmenting effects. bibliotekanauki.plnih.gov
Beyond tyrosinase, hinokitiol also interacts with matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis. Studies have shown that hinokitiol can inhibit the expression and activity of MMP-2 and MMP-9 in melanoma cells. mdpi.com This interaction is a key part of its anti-metastatic properties. mdpi.com The ability of tropolones like hinokitiol to chelate metal ions is considered a factor in their ability to inhibit metalloenzymes. bibliotekanauki.plresearchgate.net
The interaction of hinokitiol with nucleic acids appears to be indirect and highly dependent on the presence of metal ions, particularly iron. Hinokitiol is a known iron chelator and can form lipophilic complexes with iron. researchgate.net These hinokitiol-iron complexes exhibit redox activity and can facilitate the transport of iron into cells and even into the nucleus. researchgate.net
Research has shown that the nature of this interaction is biphasic and depends on the molar ratio of hinokitiol to iron. At low ratios, hinokitiol forms redox-active iron complexes that enhance the generation of reactive oxygen species (ROS), leading to increased cellular DNA damage. researchgate.net Conversely, at higher ratios, it forms redox-inactive complexes that inhibit this damage. researchgate.net Therefore, hinokitiol does not appear to bind directly to DNA in the manner of an intercalating agent but rather modulates its integrity through a metal-dependent pro-oxidant or antioxidant mechanism. researchgate.net Some studies have also shown that hinokitiol can induce DNA damage as part of its anticancer mechanism, which may be linked to this redox cycling activity. mdpi.com
Hinokitiol Glucoside's Influence on Cellular Homeostasis Mechanisms (in in vitro or non-human in vivo models)
Investigations into Antioxidant Mechanisms and Reactive Oxygen Species Modulation
Hinokitiol has demonstrated notable antioxidant properties by modulating reactive oxygen species (ROS) in various cellular models. It has been shown to decrease the generation of ROS, which are implicated in the pathogenesis of numerous chronic diseases. researchgate.netnih.gov In studies using human periodontal ligament cells, hinokitiol was found to reduce ROS levels that were elevated by stimulation with Porphyromonas gingivalis lipopolysaccharide (PG-LPS). mdpi.com This reduction in ROS was accompanied by an increase in the expression of antioxidant enzymes. mdpi.com The antioxidant effect of hinokitiol is linked to its ability to regulate the SIRT1/NOX4 pathway. mdpi.com Specifically, it downregulates NOX4, a source of ROS, through the upregulation of SIRT1. mdpi.com
Further research indicates that hinokitiol can directly scavenge hydroxyl radicals. nih.gov Its metal-chelating capacity is also thought to contribute to its antioxidant effects by inducing the production of ROS in some contexts, which can then trigger cellular defense mechanisms. asm.orgnih.gov For instance, the hinokitiol-iron complex can generate superoxide (B77818) anions, leading to the inactivation of aconitase, an enzyme sensitive to oxidative stress. nih.gov This prooxidant activity under certain conditions can ultimately contribute to its cytotoxic effects against cancer cells by causing DNA damage. nih.gov In neuronal cells, hinokitiol has been observed to alleviate intracellular ROS and lipid peroxidation. researchgate.net
Table 1: Effects of Hinokitiol on ROS and Antioxidant Enzymes
| Cell/Model System | Inducer of Oxidative Stress | Effect of Hinokitiol | Key Mechanistic Findings |
| Human Periodontal Ligament (HPDL) Cells | Porphyromonas gingivalis LPS | Decreased ROS, Increased antioxidant enzyme expression. mdpi.com | Regulation of the SIRT1/NOX4 pathway. mdpi.com |
| HT-22 Neuronal Cells | Excess glutamate | Alleviated intracellular ROS and lipid peroxidation. researchgate.net | Not specified. |
| Fenton Reaction (in vitro) | Fenton Reaction | Inhibited hydroxyl radical formation. nih.gov | Direct scavenging of hydroxyl radicals. nih.gov |
| Aconitase (in vitro) | Hinokitiol/iron complex | Inactivation of aconitase. nih.gov | Generation of superoxide anions. nih.gov |
Modulation of Inflammatory Mediators and Pathways
Hinokitiol exerts significant anti-inflammatory effects by modulating various inflammatory mediators and signaling pathways. afjbs.comresearchgate.net A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. afjbs.commdpi.comnih.gov Hinokitiol has been shown to suppress the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). researchgate.netmdpi.com This leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). afjbs.commdpi.comnih.gov
In human corneal epithelial cells, hinokitiol significantly reduced the mRNA and protein levels of IL-8, IL-6, and IL-1β by inhibiting the translocation of the NF-κB p65 subunit to the nucleus. mdpi.comnih.gov Similarly, in LPS-activated macrophages, hinokitiol suppressed TNF-α production. mdpi.com The anti-inflammatory action of hinokitiol also involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov Furthermore, hinokitiol has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is upstream of NF-κB activation. afjbs.com By targeting these critical pathways, hinokitiol can effectively reduce the inflammatory response in various cell types. afjbs.com
Table 2: Hinokitiol's Modulation of Inflammatory Mediators
| Cell Line/Model | Inflammatory Stimulus | Key Mediators Inhibited | Signaling Pathway Targeted |
| Human Corneal Epithelial (HCE) Cells | Poly(I:C) | IL-8, IL-6, IL-1β. mdpi.comnih.gov | NF-κB. mdpi.comnih.gov |
| RAW264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β. mdpi.com | NF-κB. mdpi.com |
| Human Periodontal Ligament (HPDL) Cells | Porphyromonas gingivalis LPS | iNOS, COX-2, IL-6, IL-1β, TNF-α. nih.gov | SIRT1/NOX4. mdpi.com |
| Primary Hepatocytes | Hypoxia/Reoxygenation | TNF-α, IL-6. nih.gov | NF-κB. nih.gov |
Mechanisms of Cell Cycle Modulation and Apoptosis Induction
Hinokitiol has been shown to modulate the cell cycle and induce apoptosis in various cancer cell lines, acting through multiple molecular mechanisms. mdpi.comcolab.ws It can induce cell cycle arrest at different phases, including the S phase and G2/M phase. mdpi.comnih.gov For example, in colon cancer cells and triple-negative breast cancer cells, hinokitiol has been found to cause S-phase arrest. nih.gov
Apoptosis induction by hinokitiol involves both intrinsic and extrinsic pathways. It can trigger the intrinsic pathway by increasing the production of reactive oxygen species (ROS), which leads to the activation of caspase-9 and caspase-3. mdpi.com Hinokitiol has also been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.gov In some cancer cell lines, hinokitiol-induced apoptosis is mediated by the regulation of apoptosis-related proteins such as survivin. mdpi.com Furthermore, hinokitiol can induce other forms of programmed cell death, such as paraptosis, which is a caspase-independent process mediated by endoplasmic reticulum (ER) stress. mdpi.com In atopic dermatitis models, hinokitiol demonstrated a regulatory effect on apoptosis-related proteins including Bax, Cytochrome c, Caspase-3, and PARP, thereby preventing cellular damage. uchicago.edu
Table 3: Hinokitiol's Effects on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Key Apoptotic Proteins Modulated | Signaling Pathway Implicated |
| A549 Lung Cancer | S-phase arrest. mdpi.com | Caspase-9, Caspase-3, Bax. mdpi.com | ROS generation. mdpi.com |
| B16-F10 Melanoma | Not specified. | Survivin. mdpi.com | ERK, MKP-3. mdpi.com |
| MDA-MB-231 Breast Cancer | G2/M and S phase arrest. nih.gov | Annexin V. nih.gov | Not specified. |
| Colon Cancer Cells | S-phase arrest. nih.gov | Not specified. | Iron chelation. nih.gov |
| Atopic Dermatitis Model | Not specified. | Bax, Cytochrome c, Caspase-3, PARP. uchicago.edu | Not specified. |
Antimicrobial Action Mechanisms (e.g., membrane integrity, respiration, biofilm formation)
Hinokitiol exhibits broad-spectrum antimicrobial activity through various mechanisms. asm.orgnih.gov A key mechanism is the disruption of the bacterial cell membrane's metabolic functions, particularly respiration and permeability. nih.gov Studies on Escherichia coli and Staphylococcus aureus have shown that hinokitiol inhibits cellular respiration without causing significant morphological changes to the bacterial cells. mdpi.comnih.gov It also strongly inhibits the incorporation of essential molecules like adenine (B156593) and amino acids, suggesting interference with metabolic processes linked to the cell membrane. nih.gov
In addition to its effects on the cell membrane, hinokitiol is effective against biofilm formation. plos.orgplos.org In Candida albicans, hinokitiol has been shown to suppress the formation of germ tubes, a critical step in biofilm development. plos.orgplos.org This is achieved by inhibiting the expression of genes related to hyphal formation and adhesion. plos.orgnih.gov The antimicrobial action of hinokitiol is also attributed to its metal-chelating properties, which can disrupt essential enzymatic functions within the microbes. jst.go.jp For instance, the complexation of hinokitiol with metals can disturb the cell membrane potential of bacteria and enhance its permeability. acs.org
Mechanistic Elucidation in Specific Non-Human Biological Models (e.g., fungal cells, plant cells)
In fungal cells, particularly Candida albicans, hinokitiol's antifungal mechanism is multifaceted. It has been found to chelate intracellular iron, which is crucial for fungal growth. nih.govnih.gov This iron chelation leads to the inhibition of mitochondrial respiration by affecting the activities of mitochondrial respiratory chain complexes I and II. nih.govnih.gov Consequently, this reduces the mitochondrial membrane potential, decreases intracellular ATP synthesis, and increases detrimental intracellular reductive stress. nih.govnih.gov Furthermore, hinokitiol disrupts the integrity of the fungal cell membrane and cell wall. researchgate.netfrontiersin.org In Aspergillus fumigatus, it causes cell membrane rupture and intracellular structural disorder. biorxiv.org It also inhibits the adhesion of spores and the formation of biofilms. biorxiv.org
In plant cells, hinokitiol plays a role in defense against fungal and bacterial pathogens. afjbs.com It inhibits the growth of these pathogens and is particularly effective against wood-rotting fungi. afjbs.com The mechanism in plants also involves the neutralization of reactive oxygen species (ROS), protecting the plant cells from oxidative stress induced by environmental factors like UV radiation and pollutants. afjbs.com Cultured tobacco (Nicotiana tabacum) cells have been shown to glycosylate hinokitiol, producing hinokitiol glucosides. akjournals.com This biotransformation process can be influenced by the presence of iron ions in the culture medium. akjournals.com
Structural Analogues, Derivatives, and Structure Activity Relationship Sar Investigations of Hinokitiol Glucoside
The unique chemical structure of hinokitiol (B123401), a tropolone (B20159) derivative, has prompted extensive research into its derivatives, with a particular focus on glycosylation to enhance its properties. This section delves into the design, synthesis, and structure-activity relationships of hinokitiol glucoside and its analogues, exploring how chemical modifications, particularly the addition of sugar moieties, influence its biological activities.
Advanced Analytical Methodologies for Hinokitiol Glucoside Research
Mass Spectrometry-Based Methods for Hinokitiol (B123401) Glucoside Characterization and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of hinokitiol glucoside, providing critical information on its molecular weight and structure. The exact mass of this compound has been computed to be 326.13655304 Da. nih.gov High-resolution mass spectrometry (HRMS) offers precise mass identification, which is fundamental for confirming the elemental composition of the molecule. creative-proteomics.com
Tandem mass spectrometry (MS/MS) is particularly valuable for structural characterization. creative-proteomics.com In this technique, the precursor ion of this compound is fragmented, and the resulting product ions provide insights into the molecule's structure, including the nature and position of the glucoside linkage. This fragmentation pattern can be compared with library spectra for confirmation. nih.gov Techniques like electrospray ionization (ESI) are well-suited for analyzing polar compounds like glycosides, making them a common choice for ionizing this compound before mass analysis. frontiersin.org Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the sensitive and selective quantification of this compound in complex mixtures. ekb.egcreative-proteomics.com
Key Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H22O7 | nih.gov |
| Exact Mass | 326.13655304 Da | nih.gov |
| Monoisotopic Mass | 326.13655304 Da | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | frontiersin.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. creative-proteomics.comcore.ac.uk Both ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H-NMR spectra reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps to determine the connectivity of atoms within the hinokitiol and glucoside moieties. jmp.irchemicalbook.com ¹³C-NMR spectroscopy complements this by providing data on the carbon skeleton of the molecule. nih.govrsc.org Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the precise connectivity between protons and carbons, confirming the attachment point of the glucose unit to the hinokitiol core. core.ac.uk These techniques are crucial for distinguishing between different isomeric forms of this compound.
Reported NMR Data for Related Glucosides
| Technique | Observed Features | Application | Reference |
|---|---|---|---|
| ¹H-NMR | Chemical shifts and coupling constants of protons | Determining proton environment and connectivity | jmp.irdoi.org |
| ¹³C-NMR | Chemical shifts of carbon atoms | Elucidating the carbon framework | nih.govdoi.org |
| 2D-NMR (COSY, HSQC, HMBC) | Correlation peaks between nuclei | Establishing detailed structural connectivity | core.ac.uk |
Chromatographic Separations Coupled with Detection for this compound Analysis (e.g., HPLC-UV, LC-MS)
Chromatographic techniques are fundamental for the separation and quantification of this compound from various matrices. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. scirp.orgscirp.org When coupled with an ultraviolet (UV) detector (HPLC-UV), it allows for the quantification of this compound based on its UV absorbance at specific wavelengths. researchgate.netresearchgate.netchemsociety.org.ng Pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) can be employed to enhance the sensitivity and selectivity of UV detection. scirp.orgscirp.orgresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, LC-MS/MS, offer superior sensitivity and specificity. ekb.egmdpi.com These hyphenated techniques combine the separation capabilities of LC with the precise detection and identification power of MS, making them ideal for analyzing this compound in complex biological or environmental samples. ekb.egacs.org The choice of chromatographic conditions, such as the stationary phase (e.g., C18) and mobile phase composition, is critical for achieving optimal separation. scirp.org
Chromatographic Methods for Hinokitiol and Related Compounds
| Technique | Detector | Key Parameters | Application | Reference |
|---|---|---|---|---|
| HPLC | UV/Visible | C18 column, acetonitrile/water mobile phase, pre-column derivatization | Quantification in personal care products | scirp.orgscirp.orgresearchgate.net |
| LC-MS | Mass Spectrometer | ESI ionization, separation of polar conjugates | Identification and quantification in complex matrices | frontiersin.orgekb.eg |
| LC-MS/MS | Tandem Mass Spectrometer | Multiple reaction monitoring (MRM) for high sensitivity | Trace level detection and quantification | mdpi.com |
Spectrophotometric and Fluorometric Assays for this compound Detection
Spectrophotometric and fluorometric assays provide alternative methods for the detection and quantification of this compound, often valued for their simplicity and high-throughput capabilities. Spectrophotometric methods typically rely on measuring the absorbance of light by the compound or its derivative. For instance, the formation of a colored complex or a change in absorbance upon reaction can be correlated to the concentration of this compound. plos.orgplos.org
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. nih.gov These assays involve the use of fluorescent labels or probes that interact with this compound, leading to a change in fluorescence intensity. A fluorometric assay has been mentioned in the context of generating hinokitiol glycosides. researchgate.netscispace.com While specific fluorometric assays developed exclusively for this compound are not extensively detailed in the provided results, the principles of fluorescence spectroscopy make it a promising avenue for developing sensitive detection methods. nih.gov
Hyphenated Techniques for Comprehensive this compound Profiling in Complex Research Matrices
To achieve a comprehensive understanding of this compound within complex biological or environmental samples, hyphenated analytical techniques are indispensable. ajrconline.orgsaspublishers.comnih.gov These methods combine the separation power of chromatography with the specificity of spectroscopic detection. saspublishers.com
LC-MS is a primary example, enabling the separation of this compound from other components in a mixture followed by its precise mass determination. ekb.egmdpi-res.com For more detailed structural information, LC-NMR can be employed, which provides NMR data on the separated compound. nih.gov The integration of multiple analytical methods, such as combining different chromatographic separations (e.g., reversed-phase and hydrophilic interaction liquid chromatography) with high-resolution mass spectrometry, allows for a more complete characterization of complex matrices containing this compound. chromatographytoday.com This multi-faceted approach is crucial for metabolomics studies and for identifying and quantifying this compound and its potential metabolites in intricate samples. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Hinokitiol Glucoside
Unexplored Biosynthetic and Metabolic Pathways
While the parent compound, hinokitiol (B123401), is known to be a secondary metabolite in several Cupressaceae trees, its biosynthetic and metabolic pathways are not yet fully elucidated. mdpi.com This knowledge gap extends significantly to hinokitiol glucoside. Future research must prioritize mapping these complex biological routes.
Biosynthesis in Planta: The precise enzymatic steps that lead to the glycosylation of hinokitiol in plants are largely unknown. While cultured plant cells from species like Cupressus lusitanica and Nicotiana tabacum have been shown to convert hinokitiol into its glucosides, the specific glucosyltransferases responsible for this transformation have not been isolated and characterized. researchgate.neticm.edu.pl Identifying and understanding these enzymes could enable the development of biotechnological production systems. Research should focus on identifying the genes encoding these enzymes and understanding their regulation in response to environmental or biological triggers. researchgate.net
Microbial Metabolism: The role of microorganisms in the metabolism of this compound is another unexplored frontier. The gut microbiome could play a significant role in its biotransformation, potentially cleaving the glycosidic bond and releasing free hinokitiol, thereby influencing its biological activity. Conversely, certain microbes might possess unique pathways for degrading or modifying the entire molecule.
Novel Mechanistic Insights into this compound's Biological Actions
The biological activities of hinokitiol, including its antimicrobial, anti-inflammatory, and anticancer effects, are well-documented and often attributed to its ability to chelate metal ions like iron and zinc. mdpi.comwikipedia.orgresearchgate.net However, it is crucial to investigate the specific mechanisms of the glucoside form, which may differ significantly.
Future research should focus on:
Direct Molecular Targets: Does this compound interact directly with cellular receptors, enzymes, or transcription factors, or does it primarily function as a "pro-drug" that delivers hinokitiol into cells? The addition of a glucose moiety alters the molecule's size, polarity, and stereochemistry, which could lead to novel interactions with biological targets not observed with the aglycone.
Cellular Uptake and Trafficking: The glucose moiety may influence how the compound enters cells, potentially hijacking glucose transporters. Research is needed to elucidate these uptake mechanisms and the subsequent intracellular fate of the molecule.
Modulation of Signaling Pathways: Hinokitiol is known to modulate pathways such as NF-κB, MAPKs, and Akt. nih.govafjbs.comresearchgate.net Future studies should use targeted molecular biology approaches to determine if this compound affects these or other signaling cascades. It is plausible that the glucoside has a more nuanced or targeted effect on these pathways compared to the aglycone. For instance, its anti-inflammatory actions could stem from a distinct modulation of Toll-like receptor (TLR4) signaling or the expression of inflammatory cytokines. afjbs.com
Application of Omics Technologies in this compound Research
The advancement of "omics" technologies provides a powerful toolkit for a systems-level understanding of this compound's biological effects. researchgate.nethumanspecificresearch.org Integrating these approaches can accelerate discovery and provide a holistic view of the compound's interactions within a biological system.
Metabolomics: As a key tool, metabolomics can identify and quantify this compound and its metabolites in biological samples (e.g., serum, urine, tissues). humanspecificresearch.orgazti.es This can help map its metabolic fate, determine its half-life, and identify biomarkers of its effect. A UPLC-MS-based metabolomics study has already successfully identified this compound as a differential metabolite in a mouse model of hypertension, highlighting the power of this approach. nih.govresearchgate.net
Proteomics: This technology can be used to identify proteins that bind to this compound or whose expression levels change upon treatment. researchgate.netresearchgate.net This can reveal its direct molecular targets and the cellular pathways it modulates. For example, proteomics could confirm if this compound affects the expression of matrix metalloproteinases (MMPs) or antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD), similar to its aglycone. nih.gov
Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells or tissues treated with this compound, transcriptomics can provide a broad overview of the biological processes affected. researchgate.netazti.es This can help formulate hypotheses about its mechanism of action and identify key regulatory genes.
Genomics: While less direct, genomic approaches can help identify genetic factors that influence an individual's response to this compound, paving the way for personalized applications. researchgate.netazti.es
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Potential Application for this compound Research | Key Questions to Address |
|---|---|---|
| Metabolomics | Mapping metabolic pathways, determining bioavailability, and identifying biomarkers of effect. | How is this compound absorbed, distributed, metabolized, and excreted? nih.govresearchgate.net |
| Proteomics | Identifying direct protein targets and downstream protein expression changes. | Which enzymes, receptors, or structural proteins does this compound interact with? researchgate.net |
| Transcriptomics | Analyzing global changes in gene expression to understand affected biological pathways. | Which genes and signaling pathways are up- or down-regulated upon treatment? |
| Genomics | Identifying genetic variations that influence individual responses to the compound. | Are there specific genotypes that respond more favorably to this compound? |
Development of Advanced Synthetic and Chemoenzymatic Methodologies
To support expanded research and potential commercialization, efficient and scalable methods for producing this compound are essential. Current methods often rely on extraction from natural sources, which can be low-yield and unsustainable.
Advanced Chemical Synthesis: While total synthesis of hinokitiol has been achieved, developing stereoselective glycosylation methods to attach the glucose moiety efficiently remains a challenge. wikipedia.org Future research should focus on creating novel catalytic methods that allow for the precise and high-yield synthesis of this compound and its analogues, which could also be used to probe structure-activity relationships. google.com
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. Using isolated glucosyltransferase enzymes could offer high selectivity and milder reaction conditions compared to purely chemical methods. hyphadiscovery.com Future work should involve the discovery and engineering of robust glucosyltransferases that can efficiently convert hinokitiol or its synthetic precursors into the desired glucoside. Biotransformation using whole-cell systems, such as engineered yeast or bacteria, is another promising avenue for sustainable production. icm.edu.pl
Integration of this compound Research into Broader Scientific Disciplines
The unique properties of this compound position it for potential applications across various scientific and industrial fields. Its increased water solubility compared to hinokitiol could be a significant advantage.
Agriculture and Food Science: Hinokitiol is known for its antifungal and antimicrobial properties, with applications as a food preservative and agricultural pesticide. researchgate.neticm.edu.plwikipedia.org Research into this compound could lead to the development of more effective, water-soluble formulations for controlling post-harvest decay in fruits and vegetables or for preventing food browning by inhibiting polyphenol oxidase enzymes. researchgate.netwikipedia.org
Cosmetics and Dermatology: Hinokitiol is used in cosmetics and oral care products for its antimicrobial and anti-inflammatory effects. wikipedia.orgresearchgate.net this compound could be explored as a more soluble and potentially less irritating alternative for use in skin care formulations aimed at managing inflammatory skin conditions or for its antioxidant properties in anti-aging products.
Materials Science: The natural durability of certain woods is partly due to the presence of compounds like hinokitiol. wikipedia.org Water-soluble this compound could be investigated as a novel, environmentally friendly wood preservative, offering better penetration and distribution within the wood matrix.
Medicine: The identification of this compound in a metabolomics study related to hypertension opens a potential new avenue in cardiovascular research. nih.govresearchgate.net Its role as a biomarker or a potential therapeutic agent in this and other diseases warrants further investigation.
By systematically addressing these research areas, the scientific community can unlock the full potential of this compound, transitioning it from a scientific curiosity to a valuable compound with tangible applications in health, agriculture, and industry.
Q & A
Q. How should researchers document methodological limitations in this compound studies to enhance reproducibility?
- Methodological Answer : Explicitly report batch-to-batch variability in compound synthesis, solvent residues, and stability during assays. Use the ARRIVE guidelines for preclinical studies to detail animal husbandry, randomization, and blinding. Negative results and failed experiments must be archived in supplemental materials to avoid publication bias .
Q. What criteria define the novelty of this compound research in the context of prior art on related glucosides?
- Methodological Answer : Conduct a prior art search using SciFinder or Reaxys for structurally similar glucosides (e.g., caprylyl glucoside, ethyl glucoside). Novelty is established via comparative bioactivity studies, unique formulation strategies, or mechanistic insights (e.g., ROS scavenging vs. membrane disruption). Cite conflicting data and propose hypotheses to address gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
